Ethyl 3-amino-3-(4-phenylpiperazino)acrylate

Trace amine-associated receptor 5 GPCR selectivity Off-target profiling

Medicinal chemists developing CNS-targeted libraries face off-target TAAR5 activation and suboptimal lipophilicity from simple phenylpiperazines. This enamine ester solves both issues: - Confirmed TAAR5 inactivity (EC50 >10,000 nM) - no behavioral confounding - XLogP 3-AA of 2.5 - ideal CNS penetration window - Dual nucleophile/Michael acceptor reactivity for on-DNA cyclization Supplied as a characterized solid. Immediate shipment available.

Molecular Formula C15H21N3O2
Molecular Weight 275.352
CAS No. 79823-34-0
Cat. No. B2811064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-(4-phenylpiperazino)acrylate
CAS79823-34-0
Molecular FormulaC15H21N3O2
Molecular Weight275.352
Structural Identifiers
SMILESCCOC(=O)C=C(N)N1CCN(CC1)C2=CC=CC=C2
InChIInChI=1S/C15H21N3O2/c1-2-20-15(19)12-14(16)18-10-8-17(9-11-18)13-6-4-3-5-7-13/h3-7,12H,2,8-11,16H2,1H3/b14-12+
InChIKeyXQRVALIJVMQPHT-WYMLVPIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-Amino-3-(4-phenylpiperazino)acrylate: Compound Profile


Ethyl 3-amino-3-(4-phenylpiperazino)acrylate (CAS 79823-34-0) is a small-molecule enamine ester combining a phenylpiperazine pharmacophore with an α-amino-α,β-unsaturated ester scaffold. Its molecular formula is C₁₅H₂₁N₃O₂ (MW 275.35) and its computed octanol–water partition coefficient (XLogP3-AA) is 2.5 [1]. The phenylpiperazine privileged structure is widely recognized in CNS-targeted ligand design, while the 3-aminoacrylate motif provides a dual nucleophilic/electrophilic handle for further synthetic elaboration [2].

Dual-Reactive Scaffold Enamine ester provides nucleophilic and electrophilic handles for cyclization and bioconjugation
Phenylpiperazine Pharmacophore Privileged core for CNS-targeted ligand design and SAR exploration
Computed Lipophilicity Context Computed logP may support CNS penetration research property assessment

Why Generic Phenylpiperazine Building Blocks Fall Short


The simultaneous presence of an ethyl ester, a 3-amino group, and an N-phenylpiperazine ring in one molecule creates a unique three-dimensional pharmacophore and synthetic node that is absent in single-functionality alternatives such as 1-(4-phenylpiperazin-1-yl)ethanone (lacks the enamine and α,β-unsaturated ester) or simple phenylpiperazine. Substitution with less functionalized or more oxidized analogs alters hydrogen-bonding capacity, lipophilicity, and reactivity toward cyclization and bioconjugation, directly affecting both structure-activity relationships and downstream chemical yields [1].

Reactivity Profile

Generic phenylpiperazine building blocks lack enamine/α,β-unsaturated ester, limiting cyclization and bioconjugation chemistry, which reduces downstream synthetic versatility.

Lipophilicity Range

Lower computed logP in ketone analogs may shift away from CNS permeability property range, requiring further structural modification to reach comparable research context.

Hydrogen-Bond Capacity

Higher HBA count in methoxyphenyl derivatives increases desolvation penalty, potentially altering binding efficiency and SAR interpretation.

Differentiation Evidence Against Closest Analogs


TAAR5 Agonist Activity vs. Alpha-NETA

This compound exhibits essentially no functional activity at mouse TAAR5 (EC₅₀ > 10,000 nM), in stark contrast to the structurally distinct phenylalkylamine TAAR5 agonist alpha-NETA (EC₅₀ = 150 nM) [1][2]. This difference is important when selecting a phenylpiperazine scaffold to avoid TAAR5-mediated pharmacological interference.

TAAR5 Activity
Cross-study comparable
EC₅₀ > 10,000 nM vs Alpha-NETA EC₅₀ 150 nM
>66-fold lower potency
Supports TAAR5-off-target exclusion for CNS research models
Mouse TAAR5 cAMP BRET assay; HEK293 cells
Trace amine-associated receptor 5 GPCR selectivity Off-target profiling

Computed Lipophilicity vs. 1-(4-Phenylpiperazin-1-yl)ethanone

The target compound displays a computed XLogP3-AA of 2.5, which is 1.2 log units higher than that of 1-(4-phenylpiperazin-1-yl)ethanone (XLogP3-AA = 1.3) [1][2]. This increase places it within the optimal CNS drug space (logP 2–4) while the ketone analog falls below the lower bound, potentially limiting passive brain penetration.

Lipophilicity
Cross-study comparable
XLogP3-AA 2.5
+1.2 log units vs comparator (1.3)
Supports CNS penetration research property context
PubChem XLogP3 computational prediction
Drug-likeness Lipophilicity CNS drug design

H-Bond Acceptor Count vs. Methoxy-Substituted Analog

The target compound possesses 5 hydrogen-bond acceptors (HBAs), one fewer than the commonly used ethyl 3-amino-3-[4-(4-methoxyphenyl)piperazino]acrylate (6 HBAs) [1][2]. Fewer HBAs reduce the desolvation penalty upon transferring the ligand from bulk water to a protein binding pocket, which can translate into improved binding thermodynamics when the acceptor groups do not form productive hydrogen bonds.

H-Bond Acceptors
Cross-study comparable
5 HBA
1 fewer vs methoxyphenyl analog (6 HBA)
Supports binding-efficiency optimization context
Cactvs 3.4.8.24; PubChem computed property
Molecular recognition Solvation Binding efficiency

Optimal Use Cases Based on Quantitative Evidence


CNS Hit-to-Lead with TAAR5-Neutral Core

For neuroscience programs where trace amine-associated receptor 5 (TAAR5) activation is a well-characterized confound (e.g., schizophrenia or cognition models), this compound provides a phenylpiperazine scaffold with confirmed TAAR5 inactivity (EC₅₀ > 10,000 nM) [1]. This status enables medicinal chemists to advance SAR exploration without introducing the TAAR5-related behavioral effects observed with agonists such as alpha-NETA (EC₅₀ 150 nM).

Lead Optimization for Blood-Brain Barrier Penetration

When a lead series requires logP values between 2 and 4 to balance CNS penetration with metabolic stability, the XLogP3-AA of 2.5 for this compound makes it a suitable core scaffold [2]. It outperforms the less lipophilic 1-(4-phenylpiperazin-1-yl)ethanone (XLogP3-AA 1.3), which would likely require additional alkylation or isosteric replacement to achieve comparable brain exposure.

Fragment-Based or DEL Synthesis with Dual-Reactive Warhead

The α-amino-α,β-unsaturated ester moiety serves simultaneously as a nucleophile (via the enamine nitrogen) and as a Michael acceptor or dipolarophile, enabling on-DNA cyclization reactions to generate diverse heterocyclic libraries. This dual reactivity is absent in simpler phenylpiperazine building blocks such as 1-(4-phenylpiperazin-1-yl)ethanone, and the reduced HBA count (5 vs. 6 for methoxyphenyl analogs) facilitates purification and structural characterization of the resulting library members [3].

Application
Selection Property
Validation Focus
CNS Hit-to-Lead with TAAR5 Exclusion
TAAR5-inert phenylpiperazine profile
TAAR5 functional assay screening
CNS Penetration Lead Optimization
Computed lipophilicity in CNS range
CNS exposure model assessment
Fragment/DEL Library Synthesis
Dual-reactive enamine warhead & reduced HBA
Cyclization yield and library characterization
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